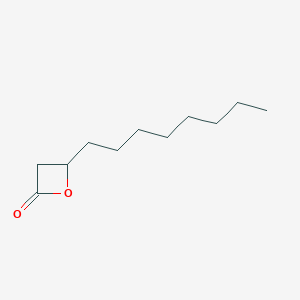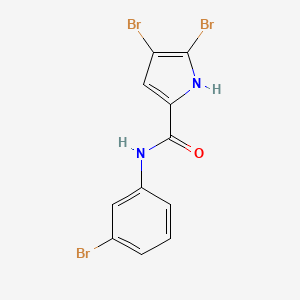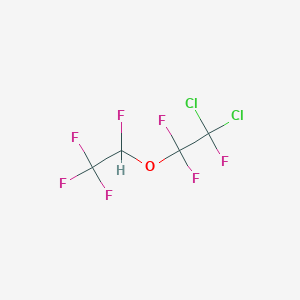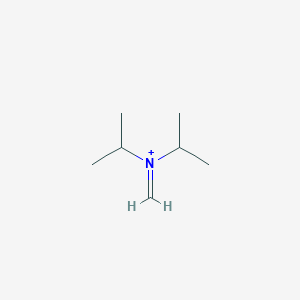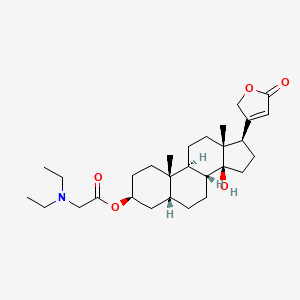
1-(Triethylstannyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Triethylstannyl)-1H-imidazole is an organotin compound that features a triethylstannyl group attached to an imidazole ring. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The presence of the triethylstannyl group imparts unique chemical properties to the imidazole ring, making it a valuable compound in various scientific research fields.
准备方法
The synthesis of 1-(Triethylstannyl)-1H-imidazole typically involves the reaction of imidazole with triethylstannyl chloride. This reaction is usually carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the desired product. The reaction conditions often include anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the purity and yield of the product.
Synthetic Route:
- Imidazole + Triethylstannyl chloride → this compound
- Base (e.g., NaH or KOtBu) is added to deprotonate the imidazole, enhancing its nucleophilicity.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures to complete the reaction.
Industrial Production: While the laboratory-scale synthesis is well-documented, industrial production methods may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and high yields.
化学反应分析
1-(Triethylstannyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of oxidized tin species.
Reduction:
- Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced tin species.
Substitution:
- The triethylstannyl group can be substituted with other functional groups using reagents like halogens (e.g., bromine or iodine) or organometallic reagents (e.g., Grignard reagents).
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, m-CPBA
- Reducing agents: LiAlH4, NaBH4
- Substitution reagents: Halogens, Grignard reagents
Major Products:
- Oxidized tin species
- Reduced tin species
- Substituted imidazole derivatives
科学研究应用
1-(Triethylstannyl)-1H-imidazole finds applications in various scientific research fields:
Chemistry:
- Used as a reagent in organic synthesis for the introduction of the triethylstannyl group.
- Acts as a precursor for the synthesis of other organotin compounds.
Biology:
- Investigated for its potential use in biological assays and as a probe for studying biological systems.
Medicine:
- Explored for its potential therapeutic applications, including its use as an antifungal or antibacterial agent.
Industry:
- Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 1-(Triethylstannyl)-1H-imidazole involves its interaction with molecular targets through the triethylstannyl group. The tin atom can coordinate with various nucleophiles, facilitating reactions such as substitution or addition. The imidazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s reactivity and specificity.
Molecular Targets and Pathways:
- Coordination with nucleophiles
- Hydrogen bonding and π-π interactions
- Participation in catalytic cycles
相似化合物的比较
- 1-(Trimethylstannyl)-1H-imidazole
- 1-(Tri-n-butylstannyl)-1H-imidazole
- 1-(Triethylsilyl)-1H-imidazole
Uniqueness:
- The triethylstannyl group provides a balance between steric bulk and reactivity, making it more versatile than trimethylstannyl or tri-n-butylstannyl derivatives.
- The imidazole ring offers unique electronic properties, enhancing the compound’s reactivity in various chemical reactions.
属性
CAS 编号 |
45980-94-7 |
|---|---|
分子式 |
C9H18N2Sn |
分子量 |
272.96 g/mol |
IUPAC 名称 |
triethyl(imidazol-1-yl)stannane |
InChI |
InChI=1S/C3H3N2.3C2H5.Sn/c1-2-5-3-4-1;3*1-2;/h1-3H;3*1H2,2H3;/q-1;;;;+1 |
InChI 键 |
RUVOQOOLAPIXHH-UHFFFAOYSA-N |
规范 SMILES |
CC[Sn](CC)(CC)N1C=CN=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






